molecular formula C17H17ClN6O B6519327 1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920419-44-9

1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519327
CAS No.: 920419-44-9
M. Wt: 356.8 g/mol
InChI Key: GNDCFENUJOKHNN-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-chlorophenylmethyl group and a 4-methylphenyl-substituted 1,2,3,4-tetrazole moiety linked via methylene bridges. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, which may enhance binding to biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-12-2-8-15(9-3-12)24-16(21-22-23-24)11-20-17(25)19-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCFENUJOKHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chlorophenyl)methyl]-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN5OC_{19}H_{20}ClN_{5}O, with a molecular weight of approximately 367.85 g/mol. The presence of the chlorophenyl and methylphenyl groups contributes to its biological properties.

Research indicates that the compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial in treating diseases such as cancer and infections.
  • Interaction with Receptors : Its structure allows for interaction with specific receptors in the body, potentially modulating physiological responses.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity IC50 Value (µM) Reference
Urease Inhibition2.14 ± 0.003
Antibacterial Activity0.63 ± 0.001
Acetylcholinesterase Inhibition6.28 ± 0.003

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising anticancer activity in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through receptor-mediated pathways.
  • Antimicrobial Properties : Research has shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The IC50 values indicate a strong potential for development as an antibacterial agent.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share urea or tetrazole motifs but differ in substituents, heterocycles, or functional groups, enabling comparative analysis of structure-activity relationships (SAR):

Substituent Variations on the Aromatic Rings

  • 1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (): Differs by a 3-methylphenyl group instead of 4-chlorophenylmethyl.
  • 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea ():
    Replaces the tetrazole with a pyrazole ring and introduces fluorine atoms. Fluorine’s electron-withdrawing effect and trifluoromethyl’s lipophilicity could enhance bioavailability or binding affinity to hydrophobic pockets .

Heterocycle Replacements

  • 1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-55-3, ):
    Substitutes tetrazole with a thiadiazole ring containing sulfur. Thiadiazoles are associated with diverse bioactivities (e.g., antimicrobial, antitumor), but sulfur’s larger atomic radius may affect π-π stacking or hydrogen-bonding interactions compared to nitrogen-rich tetrazoles .

  • 3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (CAS 941964-51-8, ):
    Retains the tetrazole but introduces 3,4-dimethylphenyl and 3-methoxyphenyl groups. Methoxy groups can improve solubility but may reduce membrane permeability compared to halogenated analogs .

Pharmacophore Hybridization

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (): A highly complex urea-thiazole-piperazine hybrid.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Notable Features
Target Compound ~355.8* 4-Chlorophenylmethyl, 4-methylphenyl Tetrazole High nitrogen content, moderate lipophilicity
1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-tetrazol-5-yl]methyl}urea ~340.8* 3-Methylphenyl Tetrazole Reduced steric bulk
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazol-5-yl]urea 408.3 4-Fluorophenyl, trifluoromethyl Pyrazole Enhanced lipophilicity, fluorinated
1-(4-Chlorophenyl)-3-{2-[(4-methylthiadiazol-5-yl)sulfanyl]ethyl}urea 328.84 Thiadiazole-sulfanylethyl Thiadiazole Sulfur-containing, agrochemical potential
3-{[1-(3,4-Dimethylphenyl)-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea 352.39 3,4-Dimethylphenyl, 3-methoxyphenyl Tetrazole Improved solubility

*Estimated based on molecular formula.

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